molecular formula C18H24N4O3S B12242546 1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine

Cat. No.: B12242546
M. Wt: 376.5 g/mol
InChI Key: PZMBFDALNWXSSH-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that features a unique combination of cyclopropane, imidazo[1,2-b]pyridazin, and piperidine moieties

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves multiple steps, typically starting with the preparation of the cyclopropylimidazo[1,2-b]pyridazin core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds include other derivatives of imidazo[1,2-b]pyridazin and piperidine. Compared to these compounds, 1-(Cyclopropanesulfonyl)-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-cyclopropyl-6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H24N4O3S/c23-26(24,15-3-4-15)21-9-7-13(8-10-21)12-25-18-6-5-17-19-16(14-1-2-14)11-22(17)20-18/h5-6,11,13-15H,1-4,7-10,12H2

InChI Key

PZMBFDALNWXSSH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)S(=O)(=O)C5CC5

Origin of Product

United States

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